molecular formula C11H15BrN2O B13287664 4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole

4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B13287664
M. Wt: 271.15 g/mol
InChI Key: SQDKSJXQPKKXFB-UHFFFAOYSA-N
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Description

4-Bromo-5-{6-oxabicyclo[310]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole is a complex organic compound featuring a bromine atom, a bicyclic oxabicyclohexane ring, and a pyrazole ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the oxabicyclohexane ring. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This reaction is highly diastereoselective and provides good yields for a broad range of derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in azide or thiol-substituted products.

Scientific Research Applications

4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxabicyclohexane ring and pyrazole moiety may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole is unique due to the presence of both the bromine atom and the isopropyl-substituted pyrazole ring, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

4-bromo-5-(6-oxabicyclo[3.1.0]hexan-1-yl)-1-propan-2-ylpyrazole

InChI

InChI=1S/C11H15BrN2O/c1-7(2)14-10(8(12)6-13-14)11-5-3-4-9(11)15-11/h6-7,9H,3-5H2,1-2H3

InChI Key

SQDKSJXQPKKXFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)Br)C23CCCC2O3

Origin of Product

United States

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